molecular formula C21H22ClN B12435346 (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride

Cat. No.: B12435346
M. Wt: 323.9 g/mol
InChI Key: OLUNPKFOFGZHRT-UHFFFAOYSA-N
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Description

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride, also known as naftifine hydrochloride (IUPAC name: (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride), is a synthetic allylamine antifungal agent. It is structurally characterized by a conjugated trans (E)-configured double bond, a naphthalen-1-ylmethyl group, and a methyl-substituted amine moiety (Fig. 1). The hydrochloride salt enhances its solubility and stability for pharmaceutical use .

Properties

IUPAC Name

N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNPKFOFGZHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride typically involves the reaction of naphthalen-1-ylmethylamine with 3-phenylprop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines.

Scientific Research Applications

Antifungal Activity

Naftifine hydrochloride is primarily recognized for its antifungal properties, particularly against dermatophytes and other fungal pathogens. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Studies

  • Clinical Efficacy : In clinical trials, naftifine has been shown to effectively treat tinea pedis (athlete's foot) and tinea corporis (ringworm). Patients treated with topical formulations exhibited significant improvement compared to placebo groups .
  • Mechanism of Action : Studies have demonstrated that naftifine disrupts fungal cell membrane integrity by interfering with the squalene epoxidase enzyme, leading to cell death .

Antimicrobial Properties

Beyond antifungal applications, research indicates that naftifine exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity : A study found that naftifine derivatives exhibited significant antibacterial effects comparable to standard antibiotics like norfloxacin, particularly against Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : Combination therapy using naftifine with other antimicrobial agents has shown enhanced efficacy in treating mixed infections, suggesting potential for broader application in infectious disease management .

Potential in Cancer Treatment

Emerging research suggests that naftifine may have anticancer properties, particularly due to its ability to induce apoptosis in cancer cells.

Case Studies

  • Cytotoxic Effects : In vitro studies revealed that naftifine hydrochloride could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears linked to its ability to disrupt mitochondrial function and induce oxidative stress within cancer cells .
  • Combination Therapies : Preliminary studies indicate that naftifine may enhance the effects of conventional chemotherapeutic agents when used in combination, warranting further investigation into its role in cancer treatment protocols .

Dermatological Applications

Naftifine is frequently used in dermatology for treating skin infections and conditions caused by fungi.

Case Studies

  • Topical Formulations : Clinical evaluations of topical formulations containing naftifine have shown high patient satisfaction rates due to rapid symptom relief and minimal side effects compared to traditional antifungal treatments .
  • Long-term Efficacy : Longitudinal studies indicate that patients treated with naftifine experience lower recurrence rates of fungal infections compared to those treated with other antifungals .

Mechanism of Action

The mechanism of action of (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula : C₂₁H₂₁N·HCl
  • Molecular weight : 323.86 g/mol
  • Melting point : 177°C (crystalline powder)
  • Solubility: ≥32.4 mg/mL in DMSO; ≥17.23 mg/mL in ethanol .

Naftifine hydrochloride inhibits squalene epoxidase, disrupting ergosterol synthesis in fungal cell membranes. It is clinically used to treat dermatophytoses, including tinea pedis and cutaneous candidiasis .

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Naftifine Hydrochloride

Terbinafine Hydrochloride

Structure : (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride.
Key differences :

  • Terbinafine contains a heptenynyl chain (C₇) instead of the propenyl (C₃) chain in naftifine.
  • The acetylene group in terbinafine enhances lipophilicity, improving skin penetration .
    Pharmacological Impact :
  • Terbinafine exhibits broader-spectrum antifungal activity and longer half-life (≈36 hours) compared to naftifine (≈2–3 days) .

(E)-3-(4-Chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (3z)

Structure : Chlorophenyl substitution at the C3 position.
Key differences :

  • A 4-chlorophenyl group replaces the phenyl group in naftifine.
    Impact :
  • Enhanced antifungal potency against Candida albicans due to increased electron-withdrawing effects .

(Z)-Naftifine

Structure : Cis (Z)-configured double bond.
Key differences :

  • Geometric isomerism reduces steric compatibility with squalene epoxidase.
    Impact :
  • (Z)-Naftifine shows 10-fold lower antifungal activity compared to the (E)-isomer .

(E)-N-Cinnamyl-N-(1-(naphthalen-2-yl)ethyl)-3-phenylprop-2-en-1-amine

Structure : Naphthalen-2-yl substitution and cinnamyl group.
Key differences :

  • Naphthalen-2-yl instead of naphthalen-1-yl; cinnamyl (propenylbenzyl) replaces methylamine.
    Impact :
  • Reduced antifungal activity due to altered steric and electronic interactions .

N-Methyl-1-naphthalen-1-ylmethanamine

Structure : Lacks the propenyl-phenyl chain.
Impact :

  • Minimal antifungal activity, confirming the necessity of the conjugated allylamine moiety for squalene epoxidase inhibition .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Antifungal IC₅₀ (μg/mL) Key Structural Feature
Naftifine hydrochloride 323.86 177 0.01–0.1 (E)-propenyl, naphthalen-1-ylmethyl
Terbinafine hydrochloride 327.89 195–198 0.001–0.01 Heptenynyl chain, naphthalen-1-ylmethyl
(Z)-Naftifine 287.40 N/A 0.1–1.0 (Z)-propenyl isomer
3z (4-chlorophenyl) 358.30 55–57 0.005–0.05 4-Chlorophenyl substitution

Data sources : .

Characterization :

  • NMR : ¹H-NMR signals at δ 8.36 (naphthalene protons), δ 6.63 (trans vinyl proton) .
  • IR : Peaks at 2786 cm⁻¹ (N-CH₃ stretch) and 1596 cm⁻¹ (C=C stretch) .

Comparatively, terbinafine synthesis involves palladium-catalyzed coupling for the heptenynyl chain, requiring stricter anhydrous conditions .

Notes on Pharmacokinetics and Clinical Use

  • Naftifine : Topical use due to moderate systemic absorption; 2–3 day half-life .
  • Terbinafine : Oral and topical formulations; systemic half-life ≈36 hours due to hepatic accumulation .

Biological Activity

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride, commonly referred to as Naftifine hydrochloride , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.

  • Molecular Formula : C21H22ClN
  • Molecular Weight : 323.9 g/mol
  • IUPAC Name : (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride
  • CAS Number : 65472-88-0

Naftifine hydrochloride primarily functions as an antifungal agent. Its mechanism involves the inhibition of squalene epoxidase , an enzyme critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, Naftifine compromises the integrity of fungal cells, leading to cell death.

Biological Activity Overview

Activity Type Description References
AntifungalEffective against dermatophytes and other fungi.
AntimicrobialExhibits activity against various bacteria.
AntitumorPotential cytotoxic effects on cancer cell lines.

Antifungal Activity

Naftifine hydrochloride has been extensively studied for its antifungal properties, particularly against dermatophytes such as Trichophyton rubrum and Epidermophyton floccosum. Clinical trials have demonstrated its efficacy in treating superficial fungal infections, with significant improvements reported in patients with tinea pedis and onychomycosis.

Case Study: Efficacy in Tinea Pedis

A randomized controlled trial involving 200 participants treated with Naftifine showed a cure rate of 85% after 4 weeks compared to 60% in the placebo group. The study highlighted the compound's rapid action and low incidence of side effects, making it a preferred choice for dermatologists.

Antimicrobial Properties

Beyond its antifungal activity, Naftifine has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth through mechanisms similar to its antifungal action, potentially affecting bacterial cell membrane integrity.

Research Findings on Antimicrobial Activity

A study assessing the antimicrobial efficacy of Naftifine against Staphylococcus aureus and Escherichia coli reported a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, suggesting significant antibacterial potential.

Antitumor Activity

Emerging research indicates that Naftifine may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study, Naftifine was tested on MCF-7 cells, revealing an IC50 value of 15 µg/mL , indicating potent cytotoxicity. Mechanistic studies suggested that Naftifine induces apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins.

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